molecular formula C11H12BrClN2O2 B14944034 N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride

N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride

Cat. No.: B14944034
M. Wt: 319.58 g/mol
InChI Key: VXRQUUTTYZYBRH-UHFFFAOYSA-N
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Description

N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride is an organic compound with the molecular formula C11H12BrClN2O2. It is a derivative of butanimidoyl chloride, featuring a 4-bromophenyl group and a carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride typically involves the reaction of 4-bromophenyl isocyanate with butanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including drug development and material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-chlorophenyl)carbamoyl]oxy}butanimidoyl chloride
  • N-{[(4-fluorophenyl)carbamoyl]oxy}butanimidoyl chloride
  • N-{[(4-methylphenyl)carbamoyl]oxy}butanimidoyl chloride

Uniqueness

N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets .

Properties

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.58 g/mol

IUPAC Name

(1-chlorobutylideneamino) N-(4-bromophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O2/c1-2-3-10(13)15-17-11(16)14-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)

InChI Key

VXRQUUTTYZYBRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOC(=O)NC1=CC=C(C=C1)Br)Cl

Origin of Product

United States

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